

Structural Characterization of O-Demethyl Lenvatinib Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *O-Demethyl Lenvatinib
hydrochloride*

Cat. No.: *B10854538*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Demethyl Lenvatinib, a primary metabolite of the multi-targeted tyrosine kinase inhibitor Lenvatinib, plays a crucial role in understanding the drug's metabolism and pharmacokinetic profile. This technical guide provides a comprehensive overview of the structural characterization of its hydrochloride salt. The document delves into the physicochemical properties, analytical methodologies for identification, and the metabolic pathway leading to its formation.

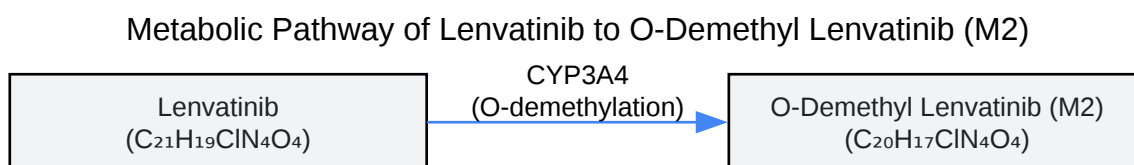
Physicochemical Properties

A thorough understanding of the physicochemical properties of O-Demethyl Lenvatinib and its hydrochloride salt is fundamental for its analysis and handling. The key properties are summarized in the table below.

Property	O-Demethyl Lenvatinib	O-Demethyl Lenvatinib Hydrochloride
IUPAC Name	4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-hydroxyquinoline-6-carboxamide	4-(3-chloro-4-(3-cyclopropylureido)phenoxy)-7-hydroxyquinoline-6-carboxamide hydrochloride
Synonyms	M2, O-Desmethyl Lenvatinib	-
CAS Number	417717-04-5	Not available
Molecular Formula	C ₂₀ H ₁₇ ClN ₄ O ₄	C ₂₀ H ₁₈ Cl ₂ N ₄ O ₄
Molecular Weight	412.83 g/mol	449.29 g/mol
Appearance	Solid (Neat)	Powder

Metabolic Pathway of Lenvatinib to O-Demethyl Lenvatinib

Lenvatinib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4.^{[1][2]} One of the major metabolic routes is the O-demethylation of the methoxy group at the 7-position of the quinoline ring, resulting in the formation of O-Demethyl Lenvatinib (M2). This process is a common phase I metabolic reaction for many xenobiotics.



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Figure 1: Metabolic conversion of Lenvatinib to O-Demethyl Lenvatinib.

Structural Characterization Techniques

The definitive identification and structural elucidation of **O-Demethyl Lenvatinib hydrochloride** rely on a combination of modern analytical techniques. Mass spectrometry is a key method for which data is available, while NMR and FTIR spectroscopy are standard complementary techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is a powerful tool for the identification and quantification of drug metabolites.

Experimental Protocol: LC-MS/MS Analysis

A validated LC-MS/MS method has been successfully employed for the determination of Lenvatinib and its major metabolites, including O-Demethyl Lenvatinib, in human plasma.^[3]

- Chromatographic Separation:
 - Column: X-Terra RP18 column (50 × 2.1 mm, 3.5 μm).^[3]
 - Mobile Phase: Isocratic elution with methanol–water (10:90, v/v) containing 0.1% formic acid.^[3]
 - Flow Rate: 0.15 mL/min.^[3]
 - Column Temperature: 35°C.^[3]
- Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).^[3]
 - Instrumentation: Triple quadrupole mass spectrometer.

Mass Spectrometry Data

The mass spectrum of **O-Demethyl Lenvatinib hydrochloride** provides crucial information for its identification.

Analyte	Precursor Ion (m/z)	Product Ions (m/z)
O-Demethyl Lenvatinib (M2)	413.1	Not explicitly detailed in search results

Note: The representative mass spectrum for **O-Demethyl Lenvatinib hydrochloride** has been published, confirming its molecular weight.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules by providing detailed information about the carbon-hydrogen framework.

Expected Application for **O-Demethyl Lenvatinib Hydrochloride**

- ^1H NMR:** Would be used to determine the number of different types of protons, their chemical environments, and their proximity to other protons. The key difference in the ^1H NMR spectrum compared to Lenvatinib would be the absence of the methoxy signal (a singlet integrating to 3 protons, typically around 3.9-4.0 ppm) and the appearance of a signal for the hydroxyl proton.
- ^{13}C NMR:** Would identify the number of chemically non-equivalent carbon atoms and their electronic environments. The carbon of the demethylated methoxy group would show a significant upfield shift compared to the methoxy carbon in Lenvatinib.
- 2D NMR (COSY, HSQC, HMBC):** These experiments would be crucial to assemble the molecular structure by establishing correlations between protons and carbons.

At present, specific NMR spectral data for isolated **O-Demethyl Lenvatinib hydrochloride** is not publicly available.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Application for **O-Demethyl Lenvatinib Hydrochloride**

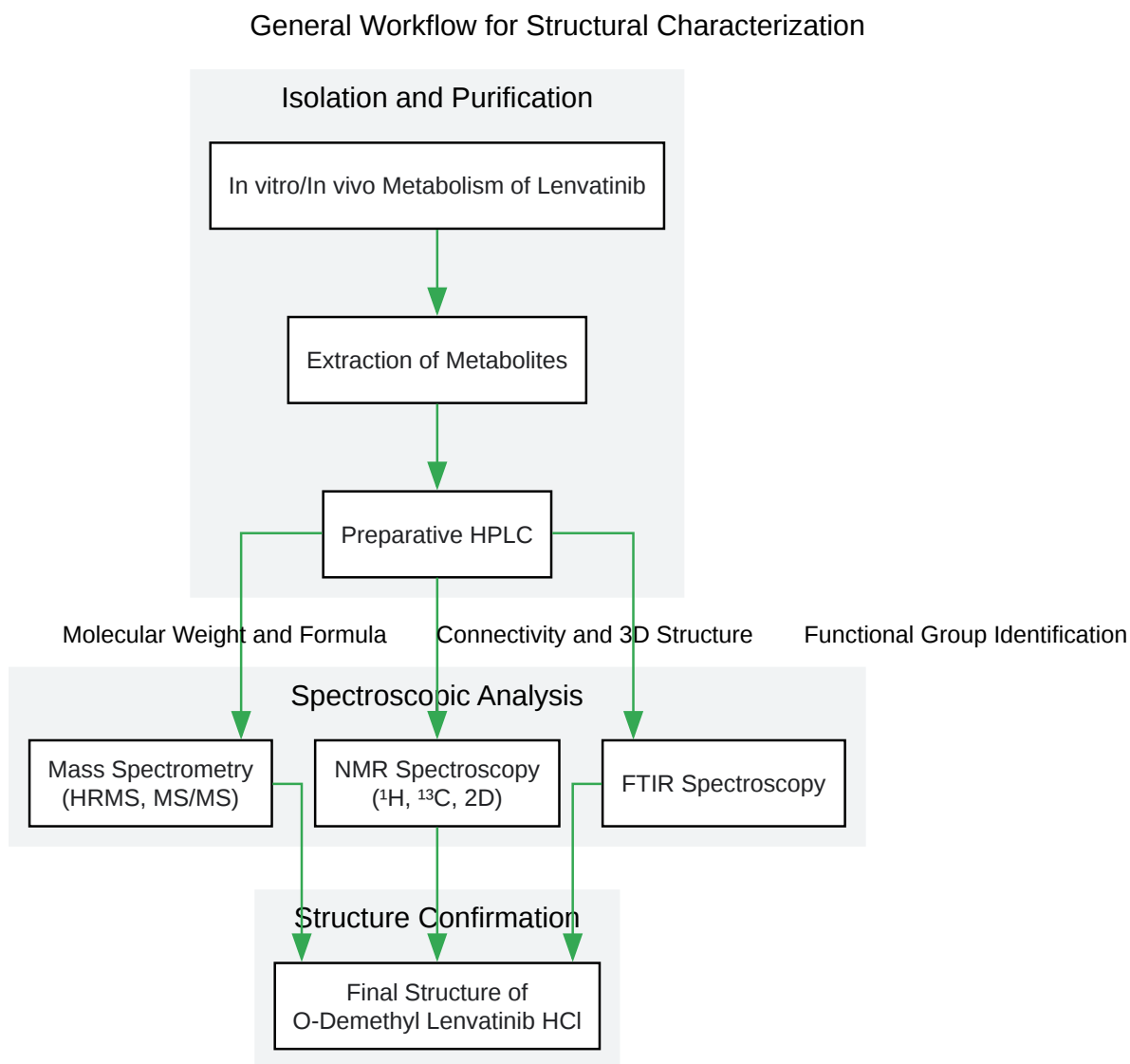
The FTIR spectrum of **O-Demethyl Lenvatinib hydrochloride** would be expected to show characteristic absorption bands for the following functional groups:

- O-H stretch: A broad band in the region of 3200-3600 cm^{-1} corresponding to the newly formed phenolic hydroxyl group.
- N-H stretch: Bands in the region of 3200-3500 cm^{-1} associated with the amide and urea functionalities.
- C=O stretch: Strong absorptions around 1650-1700 cm^{-1} for the amide and urea carbonyl groups.
- C-N stretch: Bands in the fingerprint region.
- Aromatic C-H and C=C stretches: Characteristic absorptions for the quinoline and phenoxy rings.

Specific FTIR spectral data for **O-Demethyl Lenvatinib hydrochloride** is not readily available in the public domain.

Experimental Workflow for Structural Characterization

The logical workflow for the complete structural characterization of **O-Demethyl Lenvatinib hydrochloride** would involve isolation followed by spectroscopic analysis.



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Figure 2: A generalized experimental workflow for the structural elucidation of a drug metabolite.

Conclusion

The structural characterization of **O-Demethyl Lenvatinib hydrochloride** is well-supported by mass spectrometry data, which confirms its identity as a major metabolite of Lenvatinib. While detailed public data on NMR and FTIR analyses are currently scarce, the established principles of these techniques provide a clear roadmap for the complete structural elucidation of this

important molecule. The analytical methods and data presented in this guide are essential for researchers and professionals involved in the development and analysis of Lenvatinib and its metabolites.

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